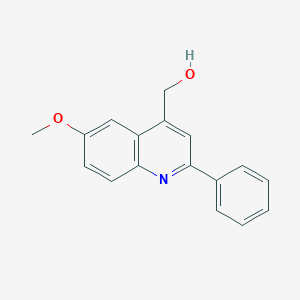

(6-Methoxy-2-phenylquinolin-4-yl)methanol

Description

Significance of Quinoline (B57606) Derivatives as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

Quinoline and its derivatives are recognized as privileged structures in drug discovery. nih.govnih.govnih.govufrj.br This designation stems from their ability to bind to a variety of biological targets with high affinity, making them versatile templates for the development of new therapeutic agents. ufrj.brmdpi.com The structural diversity and biological activity of natural products containing the quinoline core are often unsurpassed by synthetic libraries. nih.gov

The quinoline motif is a fundamental component in numerous pharmaceuticals with a broad spectrum of activities, including:

Antimalarial: Quinine (B1679958), chloroquine, and mefloquine (B1676156) are classic examples of quinoline-based antimalarial drugs. nih.gov

Anticancer: Camptothecin and its analogs, which are potent topoisomerase inhibitors, feature the quinoline core. nih.gov

Antibacterial: Fluoroquinolones, such as ciprofloxacin, are a major class of antibiotics. nih.gov

Other Therapeutic Areas: Derivatives have also been investigated for their potential as antiviral, anti-inflammatory, and neuroprotective agents. nih.govnih.gov

The prevalence of the quinoline scaffold in both natural products and synthetic drugs underscores its importance and validates it as a biologically pre-validated platform for designing compound libraries in the quest for new drug candidates. nih.govmdpi.com

Overview of Research Trajectories for Functionalized Quinoline Motifs

Research into functionalized quinoline motifs is a dynamic and rapidly evolving field. rsc.org The primary goal is to synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov Key research trajectories include:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating efficient and environmentally friendly methods for synthesizing substituted quinolines. nih.govrsc.orgorganic-chemistry.orgmdpi.com This includes the development of metal-free synthesis strategies and the use of readily available starting materials. nih.gov Classical methods often involve the condensation of anilines with ketones or aldehydes, while modern approaches explore C-H bond functionalization and cascade reactions to build the quinoline core. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the quinoline scaffold at various positions to understand how different functional groups influence biological activity. For instance, in the context of antimalarials, the nature of the substituent at the 4-amino position and the length of the side chain are critical for potency.

Exploration of New Biological Targets: While the traditional applications of quinolines are well-established, current research is exploring their potential against new biological targets. This includes their use as P-glycoprotein inhibitors to overcome multidrug resistance in cancer and as modulators of various enzymes and receptors. nih.gov

Computational and In Silico Studies: Computational methods, such as molecular docking and DFT calculations, are increasingly used to predict the binding affinities and electronic properties of new quinoline derivatives, thereby guiding synthetic efforts and accelerating the drug discovery process. mdpi.com

The continuous exploration of new synthetic routes and the detailed investigation of structure-activity relationships ensure that the quinoline scaffold will remain a central theme in medicinal chemistry for the foreseeable future. rsc.org

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

66324-16-1 |

|---|---|

Formule moléculaire |

C17H15NO2 |

Poids moléculaire |

265.31 g/mol |

Nom IUPAC |

(6-methoxy-2-phenylquinolin-4-yl)methanol |

InChI |

InChI=1S/C17H15NO2/c1-20-14-7-8-16-15(10-14)13(11-19)9-17(18-16)12-5-3-2-4-6-12/h2-10,19H,11H2,1H3 |

Clé InChI |

ZKYLFUFDOOEMQC-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=C1)N=C(C=C2CO)C3=CC=CC=C3 |

Origine du produit |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Quinoline Derivatives

Impact of Quinoline (B57606) Ring Substitution on Biological Activities

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. SAR studies have consistently shown that specific functional groups can enhance therapeutic potential. For instance, the introduction of a halogen atom into the quinoline ring can significantly boost antimalarial activity. orientjchem.org Specifically, halogen substitution at the C-8 position has been noted to increase antimalarial efficacy. nih.gov

In the context of anticancer applications, the presence of electron-donating groups like hydroxyl or methoxy (B1213986) moieties at certain positions is crucial. A methoxy group at the C-7 position of the quinoline ring has been found to improve a compound's antitumor activity. orientjchem.org Conversely, substituting the C-2 position with an electron-donating OCH₃ group enhanced antimalarial activity in certain hybrids, while an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org The electronic and steric properties of these substituents are critical factors that can significantly impact the pharmacological profile of quinoline-based compounds. orientjchem.org

Influence of the Phenyl Group at C-2 on Pharmacological Profiles

The C-2 position of the quinoline ring is a common site for modification to alter pharmacological activity. The presence of a phenyl group at this position is a defining characteristic of (6-Methoxy-2-phenylquinolin-4-yl)methanol and its derivatives. Studies have shown that placing a phenyl group at C-2 can increase antimalarial activity. nih.gov

Systematic SAR studies have explored the replacement of the C-2 phenyl ring with other aryl moieties to develop potent inhibitors of the Staphylococcus aureus NorA efflux pump, a mechanism of antibiotic resistance. nih.gov In another research area, 2-substituted phenylquinoline-4-carboxylic acid derivatives were investigated as histone deacetylase (HDAC) inhibitors. nih.govfrontiersin.org In this series, substitutions on the C-2 phenyl ring, such as methyl or methoxy groups, were found to reduce the inhibitory potency compared to the unsubstituted phenyl analogue. nih.gov This suggests that the unsubstituted phenyl ring at the C-2 position provides an optimal conformation for binding to certain biological targets. The insertion of a lipophilic substituted phenyl group at this position has been a strategy in the design of new antitumor agents. researchgate.net

Role of the Methanol (B129727) Moiety at C-4 and its Derivatives in Modulating Activity

The functional group at the C-4 position plays a pivotal role in determining the biological activity of this quinoline series. A key study directly comparing C-4 substituents found that the methanol moiety was critical for function. nih.govnih.govsciexplore.ir In the investigation of 6-methoxy-2-phenylquinoline (B1600625) derivatives as P-gp inhibitors, the alcoholic derivatives, including this compound (referred to as compound 5a in the study), were potent inhibitors of P-gp. nih.govnih.gov

In contrast, the corresponding carboxylic acid and methyl carboxylate derivatives at the C-4 position did not show significant P-gp inhibitory activity. nih.gov SAR data from this study explicitly revealed that the hydroxymethyl group at position 4 of the quinoline ring plays a key role in P-gp efflux inhibition. nih.govnih.govsciexplore.ir Similarly, other research on quinoline methanols has indicated that the side chain at the C-4 position is critical for antimalarial activity. nih.gov

Systematic Investigations of Analogues and Substituent Effects

Systematic investigation of analogues is fundamental to understanding SAR and optimizing lead compounds. In the development of P-gp inhibitors based on the 6-methoxy-2-phenylquinoline scaffold, researchers synthesized and evaluated a series of compounds with variations at both the C-2 and C-4 positions. nih.govresearchgate.net The study demonstrated a clear advantage for the C-4 alcohol (methanol) over the carboxylic acid form for P-gp inhibition. nih.gov

The table below summarizes the P-gp inhibitory activity of this compound (5a) and a closely related analogue compared to the reference drug, verapamil.

| Compound | Substituent at C-2 | Fold-Increase in P-gp Inhibition vs. Verapamil |

|---|---|---|

| 5a (this compound) | Phenyl | 1.3 |

| 5b | 4-Fluorophenyl | 2.1 |

Another systematic study focused on 2-phenylquinoline-4-carboxylic acid derivatives as novel HDAC inhibitors. nih.govfrontiersin.org This research involved synthesizing a library of 30 compounds to analyze the effect of different substituents on the C-2 phenyl ring and various zinc-binding groups (ZBGs). The results showed that difluoro- and phenyl-substitutions on the parent structure were conducive to inhibitory activity, whereas chloro-, methyl-, and methoxy-substitutions on the phenyl ring reduced potency. nih.gov

The table below shows the inhibitory activity of selected 2-phenylquinoline-4-carboxylic acid analogues against HDACs.

| Compound | C-2 Phenyl Ring Substituent | Inhibitory Activity (Percent Inhibition Rate @ 2µM) |

|---|---|---|

| D1 | Unsubstituted | 54.01% |

| D3 | 4-Chloro | 49.43% |

| D11 | 3,4-Difluoro | 63.49% |

| D12 | 4-Phenyl | 74.91% |

These systematic studies underscore the importance of specific substitutions at key positions on the quinoline scaffold, providing a clear roadmap for the rational design of more potent and selective therapeutic agents.

Mechanistic Investigations of Biological Interactions for Quinoline Derivatives

Enzyme Inhibition Mechanisms

Quinoline (B57606) derivatives, particularly the quinolone class of antibiotics, are known to inhibit bacterial DNA gyrase and topoisomerase IV. tandfonline.comnih.gov These type II topoisomerase enzymes are essential for bacterial DNA replication, managing DNA topology by introducing or removing supercoils. nih.gov DNA gyrase, composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, which is a crucial step for the initiation of replication and transcription. nih.govnih.gov Topoisomerase IV, a heterotetramer of two ParC and two ParE subunits, is primarily involved in decatenating daughter chromosomes following replication. tandfonline.com

The mechanism of inhibition does not involve preventing the enzymes from binding to DNA. Instead, quinolones bind to the enzyme-DNA complex. nih.gov This interaction stabilizes a key catalytic intermediate, the "cleavage complex," where the DNA strands are cut but not yet resealed. tandfonline.comnih.gov By stabilizing this complex, the drugs effectively act as poisons, leading to an accumulation of lethal double-strand breaks in the bacterial chromosome, which blocks the progression of the replication fork and ultimately causes cell death. nih.govnih.gov

The interaction is highly specific, with quinolones binding at the interface between the enzyme subunits and the cleaved DNA. tandfonline.com Crystallographic and biochemical studies suggest the involvement of a water-metal ion bridge, where a magnesium ion, chelated by the quinolone, mediates hydrogen bonding between the drug and specific amino acid residues (like serine and aspartic/glutamic acid) in the GyrA or ParC subunits. tandfonline.complos.org This model helps explain the high affinity and specificity of the interaction. While different quinolones may show preferential activity against either DNA gyrase or topoisomerase IV depending on the bacterial species, both enzymes are generally considered their primary targets. tandfonline.com

Table 1: Key Bacterial Type II Topoisomerases Targeted by Quinoline Derivatives

| Enzyme | Subunits | Primary Function | Role in Quinolone Action |

|---|---|---|---|

| DNA Gyrase | GyrA₂, GyrB₂ | Introduces negative supercoils into DNA, facilitating replication and transcription. nih.govnih.gov | Primary target in many Gram-negative bacteria; inhibition leads to replication fork stalling. tandfonline.comnih.gov |

| Topoisomerase IV | ParC₂, ParE₂ | Decatenates (unlinks) replicated daughter chromosomes. tandfonline.com | Primary target in many Gram-positive bacteria; inhibition prevents chromosome segregation. nih.goveurekaselect.com |

P-glycoprotein (P-gp) is a transmembrane efflux pump, part of the ATP-binding cassette (ABC) transporter family, which actively removes a wide array of substrates from cells. nih.gov In cancer cells, the overexpression of P-gp is a major cause of multidrug resistance (MDR), a phenomenon where cells become resistant to various structurally and functionally diverse anticancer drugs. nih.gov P-gp achieves this by pumping chemotherapeutic agents out of the cell, reducing their intracellular concentration and thus their efficacy. nih.gov

Certain quinoline derivatives have been identified as potent inhibitors of P-gp. The mechanism of inhibition involves the direct interaction of the quinoline compound with the P-gp transporter. By binding to the pump, these inhibitors competitively or non-competitively block the efflux of P-gp substrates, such as chemotherapeutic drugs. nih.gov This inhibition leads to an increased accumulation of the anticancer agent inside the resistant cancer cells, thereby restoring their sensitivity to the treatment. nih.govnih.gov For instance, studies on quinolin-2-one-pyrimidine hybrids demonstrated that they effectively increase the intracellular concentration of doxorubicin (B1662922) in resistant leukemia cells by blocking P-gp-mediated efflux. nih.gov Similarly, a novel quinoline derivative, designated 160a, was shown to reverse the MDR phenotype in P-gp-overexpressing tumor cells by inhibiting the pump's drug efflux function. nih.gov This approach represents a promising strategy to overcome chemotherapy failure in resistant cancers.

Table 2: Effect of Quinoline Derivatives on P-gp Mediated Multidrug Resistance

| Compound Type | Cell Line Model | Observed Effect | Underlying Mechanism |

|---|---|---|---|

| Quinoline derivative 160a | Doxorubicin-resistant cancer cells (A549/Dox, LCC6/Dox, etc.) | Increased intracellular accumulation of doxorubicin; reversal of MDR. nih.gov | Inhibition of P-glycoprotein-mediated drug efflux. nih.gov |

| Quinolin-2-one-pyrimidine hybrids (e.g., compounds 5c, 7b) | Lucena 1 leukemia cells (P-gp overexpressing) | Enhanced intracellular accumulation of doxorubicin and rhodamine 123. nih.gov | Inhibition of P-gp functionality, restoring drug sensitivity. nih.gov |

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation. They remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and generally suppressing gene transcription. nih.govyoutube.com Dysregulation of HDAC activity is frequently observed in various cancers, making them a key target for anticancer drug development. nih.gov HDAC inhibitors work by blocking the active site of these enzymes, preventing deacetylation. This results in histone hyperacetylation, a more relaxed chromatin structure, and the reactivation of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. youtube.comyoutube.com

The typical pharmacophore model for an HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the essential zinc ion in the enzyme's active site. tandfonline.com Several quinoline-based compounds have been developed as HDAC inhibitors, where the quinoline moiety serves as a lipophilic cap group. tandfonline.com Studies have shown that conjugates of levofloxacin (B1675101) (a quinolone antibiotic) with known HDAC inhibitor pharmacophores exhibit potent activity against HDAC1 and HDAC6. nih.gov Other research has focused on designing novel quinoline-2-carboxamide (B1208818) derivatives, with some compounds showing more potent pan-HDAC inhibitory activity than the approved drug Vorinostat. nih.gov The specific inhibition of HDAC3, a class I HDAC, is also a target of interest, as this isoform is implicated in various cancers.

Table 3: Inhibitory Activity of Selected Quinoline-Based HDAC Inhibitors

| Compound | Target HDACs | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Levofloxacin–HDACi conjugate 9b | HDAC1, HDAC6 | 29 nM (HDAC1), 21 nM (HDAC6) | nih.gov |

| Quinoline-2-carboxamide derivative 21g | Pan-HDAC | 0.050 µM | nih.gov |

| Vorinostat (SAHA) (Reference) | Pan-HDAC | 0.137 µM | nih.gov |

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. pacehospital.com There are two main isoforms: COX-1, which is constitutively expressed and plays a "housekeeping" role in functions like protecting the gastric mucosa, and COX-2, which is typically induced at sites of inflammation and is considered the primary source of pro-inflammatory prostaglandins. mdpi.commdpi.com The therapeutic anti-inflammatory effect of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2. youtube.comyoutube.com Therefore, developing selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, as this selectivity is expected to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. youtube.com

The quinoline scaffold has been explored for the development of new anti-inflammatory agents targeting COX-2. Research into various heterocyclic compounds has shown that certain derivatives can exhibit significant and selective COX-2 inhibitory activity. mdpi.comnih.gov The mechanism of action involves the inhibitor binding to the active site of the COX-2 enzyme, preventing arachidonic acid from accessing it and thereby blocking the synthesis of prostaglandins. pacehospital.com Molecular docking studies have helped to elucidate the potential binding modes of these compounds within the COX-2 active site, identifying key interactions with amino acid residues that contribute to their inhibitory potential. mdpi.com

Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis, converting androgens (like testosterone) into estrogens (like estradiol). nih.gov In many forms of breast cancer, tumor growth is estrogen-dependent. nih.gov Consequently, inhibiting aromatase to lower systemic estrogen levels is a cornerstone of endocrine therapy for hormone-receptor-positive breast cancer, particularly in postmenopausal women. nih.gov

Quinoline derivatives have emerged as a promising class of compounds for the development of novel aromatase inhibitors. nih.gov The inhibitory mechanism involves the compound binding to the active site of the aromatase enzyme, preventing its natural substrate (androgens) from binding and being converted to estrogens. Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies have been employed to design and optimize quinoline-based structures to enhance their binding affinity and inhibitory potency against the aromatase enzyme (PDB: 3S7S). nih.gov These computational approaches help identify the key structural features—such as electrostatic and hydrophobic fields—that are crucial for potent antibreast cancer activity through aromatase inhibition. nih.gov

The cytochrome bc₁ complex, also known as Complex III, is a critical component of the mitochondrial electron transport chain. plos.org It catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process that is coupled to the translocation of protons across the inner mitochondrial membrane. This contributes to the proton motive force that drives ATP synthesis. nih.govplos.org The complex has two distinct quinone-binding sites: the ubiquinol oxidation site (Qo) and the ubiquinone reduction site (Qi). nih.gov Inhibition of the cytochrome bc₁ complex blocks cellular respiration, leading to cell death, which makes it an important target for fungicides and certain antibiotics. nih.govplos.org

Inhibitors of the bc₁ complex typically act at either the Qo or Qi site. nih.gov Qo-site inhibitors, such as the strobilurin fungicides, block the oxidation of ubiquinol, preventing electrons from entering the complex. Qi-site inhibitors block the reduction of ubiquinone. Some quinoline-containing compounds have been investigated for their effects on mitochondrial respiration. For example, the fungicide pyrimorph, which has a morpholine-quinoline structure, has been shown to inhibit the bc₁ complex. plos.org Its mechanism appears to be as a mixed-type, noncompetitive inhibitor with respect to the ubiquinol substrate, binding in the vicinity of the Qo site but in a manner distinct from other known Qo inhibitors, suggesting a novel inhibitory mechanism. plos.org This highlights the potential for quinoline-related structures to serve as scaffolds for new bc₁ complex inhibitors that could overcome resistance to existing agents. plos.org

Neurotransmitter Enzyme Inhibition (e.g., Catechol-O-methyltransferase, Acetylcholinesterase, Monoamine oxidase type B)

While direct studies on (6-Methoxy-2-phenylquinolin-4-yl)methanol are limited, the broader class of quinoline derivatives has been investigated for its potential to inhibit key enzymes involved in neurotransmitter metabolism. These enzymes, including Catechol-O-methyltransferase (COMT), Acetylcholinesterase (AChE), and Monoamine oxidase type B (MAO-B), are critical targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govnih.gov

Catechol-O-methyltransferase (COMT): COMT is an enzyme that plays a role in the metabolism of catecholamine neurotransmitters. biorxiv.org Substituted 8-hydroxyquinolines have been shown to act as in vitro inhibitors of COMT, highlighting the potential of the quinoline scaffold to interact with this enzyme. nih.gov The inhibition mechanism often involves binding to the catechol-binding site of the enzyme. capes.gov.br While nitrocatechol-containing compounds are well-known COMT inhibitors, research into other structural classes like quinolines continues. nih.gov

Acetylcholinesterase (AChE): AChE inhibitors are a primary strategy for treating Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Various plant extracts containing complex molecules and synthetic compounds have been screened for AChE inhibitory activity. nih.govscielo.brscispace.com Computational studies have identified that quinoline derivatives, such as 4-Amino-2-styrylquinoline, are potential inhibitors of AChE, demonstrating favorable binding interactions with key amino acid residues in the enzyme's active site. nih.gov

Monoamine oxidase type B (MAO-B): MAO-B inhibitors are used in Parkinson's disease therapy to prevent the degradation of dopamine. nih.govacs.org The quinoline core is a feature in some MAO inhibitors. Studies on various quinoline derivatives have demonstrated selective inhibitory activity against MAO-B. bohrium.comnih.gov For instance, methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate was found to be a selective MAO-B inhibitor with an IC50 value of 13.7 μM. bohrium.com Furthermore, Quinine (B1679958), which shares the 6-methoxyquinoline (B18371) core structure with the title compound, is known to be a competitive inhibitor of monoamine oxidase (MAO). wikipedia.org Molecular docking studies suggest that quinoline derivatives can form stable hydrogen bonds and hydrophobic interactions with key residues like TYR434 and TYR60 within the MAO-B active site. nih.gov

Molecular Interactions with Cellular Targets

The biological effects of quinoline derivatives are often traced back to their direct interactions with essential cellular macromolecules, leading to the disruption of fundamental processes required for cell survival and proliferation.

DNA Binding and Synthesis Interference

The planar aromatic structure of the quinoline ring system is a key feature that allows many of its derivatives to function as DNA intercalating agents. nih.gov This mechanism involves the insertion of the flat molecule between the base pairs of the DNA double helix. biorxiv.orgdeepdyve.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. researchgate.net

Studies on various quinoline-based compounds confirm their ability to interfere with DNA and DNA-processing enzymes. nih.gov For example, certain quinoline analogs have been shown to inhibit DNA methyltransferases by intercalating into the DNA substrate adjacent to the target base, causing a conformational change that prevents the enzyme from functioning. biorxiv.orgbiorxiv.org This mode of action is thought to underpin the antitumor activity of many quinoline compounds. deepdyve.com The interaction is often stabilized by hydrogen bonds and can be influenced by substituents on the quinoline core, which can affect binding affinity and sequence specificity. nih.gov Some derivatives have been observed to induce DNA double-strand breaks, a severe form of DNA damage that can trigger cell death pathways. acs.org

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of tubulin proteins that are essential for forming the mitotic spindle during cell division. nih.gov Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. A significant number of quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govresearchgate.netrsc.org This binding prevents the assembly of tubulin into microtubules, thereby halting the cell cycle and inducing apoptosis. nih.gov

For example, a series of novel quinoline derivatives of combretastatin (B1194345) A-4 demonstrated potent inhibition of tubulin polymerization, with one compound exhibiting an IC50 value of 0.042 µM against the HeLa cell line. nih.gov Another study on quinoline sulfonamide derivatives identified a compound with an IC50 of 6.74 μM for tubulin polymerization inhibition. mdpi.com The specific compound this compound has a hydroxylmethyl group at position 4, a feature noted in related compounds to be important for biological activity. nih.gov

| Compound | Target | Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|

| Quinoline Derivative (12c) | Cell Viability | HeLa | 0.042 | nih.gov |

| Quinoline Derivative (12c) | Cell Viability | MCF-7 | 0.010 | nih.gov |

| Quinoline Sulfonamide (D13) | Tubulin Polymerization | - | 6.74 | mdpi.com |

| Quinoline Sulfonamide (D13) | Cell Viability | HeLa | 1.34 | mdpi.com |

| Quinoline Derivative (4c) | Tubulin Polymerization | - | 17 | researchgate.netrsc.org |

| Tetrahydropyrroloquinolinone (3c) | Cell Viability | A549 | 5.9 | rsc.org |

Modulation of Cellular Processes

By interfering with key molecular targets like DNA and tubulin, this compound and its analogues can trigger broader cellular responses, including the arrest of the cell division cycle and the activation of programmed cell death.

Induction of Cell Cycle Arrest

Cell cycle checkpoints are regulatory pathways that control the order and timing of cell cycle transitions, ensuring that critical events like DNA replication and chromosome segregation are completed correctly. nih.gov Many anticancer agents exert their effects by causing damage that activates these checkpoints, leading to cell cycle arrest. oncotarget.com

Quinoline derivatives have been repeatedly shown to induce cell cycle arrest, most commonly at the G2/M phase. nih.govrsc.orgnih.govmdpi.com This effect is a direct consequence of tubulin polymerization inhibition, which disrupts the formation of the mitotic spindle and activates the spindle assembly checkpoint, preventing cells from proceeding through mitosis. nih.govrsc.org For example, one potent quinoline derivative increased the population of MDA-MB-231 breast cancer cells in the G2/M phase to 22.84% from a baseline of 10.42%. researchgate.netrsc.org Other quinoline compounds that induce DNA damage can also trigger G2 arrest through the activation of DNA damage response pathways, such as the ATM/Chk2/p53 signaling cascade. oncotarget.comnih.gov In some cases, arrest in the G1 phase has also been observed. mdpi.com

Promotion of Apoptosis

Apoptosis is a form of programmed cell death that is crucial for eliminating damaged or unwanted cells. nih.gov A deficiency in apoptosis is a hallmark of cancer, and many chemotherapeutic strategies aim to reactivate this process in tumor cells. nih.govnih.gov The cytotoxic activity of quinoline derivatives is frequently linked to their ability to induce apoptosis. nih.govnih.govmdpi.com

The induction of apoptosis by quinolines often proceeds through caspase-dependent pathways. nih.govresearchgate.net These pathways can be initiated by either extrinsic signals (death receptors) or intrinsic signals (mitochondrial stress). One quinoline derivative, PQ1, was shown to induce apoptosis in breast cancer cells by activating both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway). nih.govnih.govresearchgate.net This activation leads to the cleavage of downstream effector caspases, such as caspase-3, which execute the dismantling of the cell. researchgate.net The process is often accompanied by the release of cytochrome c from the mitochondria and changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.gov Quinine itself, which contains the 6-methoxyquinoline moiety, has been shown to induce apoptosis in cancer cells through caspase-dependent mechanisms. mdpi.com

Disruption of Cell Migration

Currently, there are no specific studies available in the peer-reviewed scientific literature that investigate the direct effects of this compound on the disruption of cell migration.

Inhibition of Angiogenesis

There is no direct scientific evidence to date demonstrating the inhibition of angiogenesis by this compound. While other methoxy-containing compounds, such as the isoflavone (B191592) metabolite 6-methoxyequol, have been shown to inhibit angiogenesis, these findings cannot be directly extrapolated to the quinoline scaffold of the subject compound nih.gov.

Modulation of Nuclear Receptor Responsiveness

Scientific literature lacks specific studies on the modulation of nuclear receptor responsiveness by this compound.

Free Radical Scavenging and Antioxidant Effects

Direct experimental data on the free radical scavenging and antioxidant properties of this compound are not currently available. However, the molecular structure, which includes a methoxy (B1213986) group on the quinoline ring, suggests a potential for antioxidant activity. It is generally understood that methoxy groups can contribute to the antioxidant capacity of aromatic compounds, but specific assays would be required to confirm and quantify such effects for this particular molecule.

Cytokine Generation and Gene Modulation

There is a lack of specific research investigating the impact of this compound on cytokine generation and gene modulation.

Ion-Pair Complex Formation and Biological Activity

The formation of an ion-pair complex is a recognized strategy in supramolecular chemistry to alter the physicochemical properties and biological activity of a compound. In a study involving the structurally related compound (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol, also known as quinine, an ion-pair complex was synthesized with tetraphenylborate. mdpi.com This complexation was achieved through an ion-pair reaction in deionized water. mdpi.com

The formation of this ion-pair complex was found to be crucial for understanding the relationships between bioactive molecules and their receptor interactions. mdpi.com Theoretical calculations, including energy optimization, indicated that the resulting complex was stable, with a negative complexation energy. mdpi.com The study also examined the antimicrobial activity of the complex.

Antimicrobial Activity of a Structurally Related Quinine-Tetraphenylborate Complex

| Microorganism | Activity |

| Staphylococcus aureus (Gram-positive) | Active |

| Bacillus subtilis (Gram-positive) | Active |

| Candida albicans (Yeast) | Active |

| Escherichia coli (Gram-negative) | Very Poor Activity |

| Pseudomonas aeruginosa (Gram-negative) | Very Poor Activity |

This data is for the ion-pair complex of a structurally related quinine derivative and not for this compound itself. mdpi.com

Advanced Computational and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. jbcpm.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting the binding affinity and mode of interaction with a biological target. jbcpm.comnih.gov The process involves placing the ligand—in this case, a quinoline (B57606) derivative—into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or dock score. jbcpm.comniscair.res.in

While specific molecular docking studies for (6-Methoxy-2-phenylquinolin-4-yl)methanol were not identified in the reviewed literature, research on analogous quinoline structures demonstrates the utility of this approach. For instance, studies on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives identified potential binding modes within the active sites of DNA gyrase A and B, suggesting a mechanism for their antibacterial activity. nih.gov Similarly, docking of other quinolone carboxamide derivatives has been used to explore interactions with protein targets like PI3Kα, where hydrogen bonds and ionic interactions were found to be critical for complex formation. mdpi.com

These simulations help identify key amino acid residues in the target's active site that interact with the ligand, providing a rationale for the compound's biological activity and guiding the design of more potent derivatives. nih.govmdpi.com

Table 1: Illustrative Docking Scores for Quinoline Derivatives Against Various Targets (Note: The following data is for related quinoline compounds, not this compound, and serves to illustrate the type of information generated in molecular docking studies.)

| Compound Class | Target Protein | Range of Binding/Dock Scores (kcal/mol) | Key Interacting Residues (Example) |

| Quinoline Derivatives jbcpm.com | Fungal Lanosterol 14-alpha demethylase | -8.0 to -10.3 | Not specified |

| 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinolines nih.gov | S. aureus DNA Gyrase A | Not specified | Not specified |

| N-substituted quinolin-2-one derivatives niscair.res.in | Murine 11β-hydroxysteroid dehydrogenase | Higher than Glibenclamide (standard) | Not specified |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of computational chemistry for investigating the electronic structure and stability of molecules. mdpi.com DFT methods are employed to calculate conformational geometries, vibrational frequencies, and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comepstem.net

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter; a larger gap generally implies greater molecular stability and lower chemical reactivity. mdpi.com For a complex involving a related quinoline derivative, (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol, DFT calculations at the B3LYP/6–311G(d,p) level of theory showed that the compound was stable, which was supported by a modest HOMO-LUMO energy gap. mdpi.com These calculations can also predict spectroscopic data, such as IR and NMR spectra, which can be compared with experimental values for structural validation. mdpi.comepstem.net

Table 2: Example of DFT-Calculated Properties for a Quinine-Tetraphenylborate Complex (Note: This data is for a complex containing a related quinoline moiety and is presented for illustrative purposes.)

| Property | Calculated Value | Significance |

| Complexation Energy mdpi.com | -119.85 kcal/mole | The negative value indicates spontaneous and stable complex formation. |

| HOMO-LUMO Energy Gap (ΔE) mdpi.com | Modest gap | Indicates good molecular stability. |

| OH Stretching Frequency (IR) mdpi.com | 3552 cm⁻¹ | Correlates with experimental IR spectrum (3487 cm⁻¹). |

Prediction and Visualization of Molecular Interactions and Binding Affinities

Computational methods are essential for predicting and visualizing the non-covalent interactions that govern molecular recognition and binding affinity. Techniques such as Hirshfeld surface analysis can decode a molecule's spatial characteristics and quantify intermolecular contacts like hydrogen bonds and π–π stacking, which are fundamental to crystal stability. mdpi.com

For related quinoline structures, theoretical computations have allowed for the prediction and visualization of ionic interactions, explaining the stability of molecular complexes. mdpi.com Energy optimization calculations can reveal the most stable three-dimensional conformations and identify the specific atoms involved in binding. For example, in a quinine-tetraphenylborate complex, calculations showed that the negatively charged boron and positively charged nitrogen atoms were in close proximity, enabling a stabilizing ionic interaction. mdpi.com Visualization of molecular electrostatic potential (MEP) maps further helps in identifying the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attacks.

In Silico Pharmacokinetic and Pharmacodynamic Modeling (excluding ADMET for safety/adverse effects)

In silico pharmacokinetic modeling involves the use of computational tools to predict the absorption, distribution, and metabolism of a compound within an organism. frontiersin.orgresearchgate.net These predictions are crucial in the early stages of drug development to assess the potential of a molecule to reach its target in sufficient concentrations.

Key aspects of this modeling include predicting a compound's interaction with metabolic enzymes, such as the Cytochrome P450 (CYP) family. frontiersin.org Many drugs are metabolized by CYP isoforms, and predicting whether a new compound is a substrate or an inhibitor of these enzymes is vital. frontiersin.org For example, in silico studies on plant cyclopeptides have predicted their potential as non-inhibitors and non-substrates for various P450 isoforms. frontiersin.org While specific in silico pharmacokinetic data for this compound is not available in the cited literature, general predictive models are routinely applied to novel chemical entities.

Pharmacodynamic modeling, on the other hand, relates the concentration of a drug to its pharmacological effect. In silico approaches, such as the molecular docking simulations discussed earlier, form a part of this by predicting the binding affinity to a target, which is often the initiating event for the drug's effect.

Table 3: Illustrative Parameters from In Silico Pharmacokinetic Prediction (Note: This table presents examples of pharmacokinetic parameters that can be predicted computationally. No specific data was found for this compound.)

| Pharmacokinetic Parameter | Predicted Property | Relevance |

| CYP Inhibition frontiersin.org | Predicts if the compound inhibits key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Crucial for anticipating drug-drug interactions. |

| CYP Substrate frontiersin.org | Predicts if the compound is metabolized by specific CYP enzymes. | Affects the compound's half-life and clearance. |

| Lipophilicity (e.g., LogP) mdpi.com | Calculated value indicating solubility in lipids versus water. | Influences absorption and distribution across biological membranes. |

| Permeability mdpi.com | Prediction of the ability to cross cell membranes. | Essential for oral absorption and reaching intracellular targets. |

Q & A

Q. What synthetic strategies are effective for preparing (6-Methoxy-2-phenylquinolin-4-yl)methanol, and how can intermediates be optimized?

The synthesis typically involves multi-step reactions, such as azide-alkyne cycloaddition (e.g., copper-catalyzed click chemistry) to generate triazole intermediates. For example, 4-azido-6-methoxy-2-methylquinoline can react with propargyl alcohol to form [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol, a key intermediate . Optimization includes adjusting reaction temperature (40–60°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol% CuI). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.5 ppm), and hydroxymethyl (δ ~4.5–5.0 ppm) groups.

- FTIR : Confirm hydroxyl (3200–3600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and quinoline ring vibrations (1600–1450 cm⁻¹).

- Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

Cross-validation with X-ray crystallography (e.g., SHELX for refinement ) ensures structural accuracy.

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive quinoline derivatives, such as triazole-linked antimicrobial agents or kinase inhibitors. The methoxy and hydroxymethyl groups enhance solubility and binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or bacterial topoisomerases) . Comparative studies with analogs like (4-Methoxyphenyl)methanol highlight the importance of the quinoline scaffold in improving metabolic stability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in hydrogen bonding patterns or tautomeric forms?

Hydrogen bonding networks in crystals are analyzed using graph-set notation (e.g., Etter’s rules ). For this compound, SHELXL refinement and ORTEP-3 visualization can identify dominant motifs like D(2,1) (donor-acceptor distances) or R₂²(8) rings. Discrepancies between computational (DFT) and experimental (X-ray) data may arise from solvent effects or polymorphism, requiring temperature-dependent crystallography.

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in derivatives?

- Variable substituents : Systematically modify the phenyl ring (e.g., electron-withdrawing groups at para positions) or replace methoxy with ethoxy to assess electronic effects.

- Biological assays : Use dose-response curves (IC₅₀) in enzyme inhibition studies, paired with molecular docking (AutoDock Vina) to correlate activity with steric/electronic parameters.

- Data normalization : Control for cytotoxicity (via MTT assay) to isolate target-specific effects. Contradictory SAR trends may stem from off-target interactions, resolvable via proteome-wide profiling .

Q. How can conflicting solubility or stability data be addressed in formulation studies?

Discrepancies often arise from:

- pH-dependent solubility : Use HPLC to measure solubility in buffers (pH 1–10) and identify optimal conditions.

- Degradation pathways : Accelerated stability testing (40°C/75% RH) with LC-MS to detect hydrolysis (methoxy → hydroxyl) or oxidation (quinoline ring).

- Excipient compatibility : Screen with DSC/TGA to identify stabilizing agents (e.g., cyclodextrins) .

Q. What advanced computational methods validate intermolecular interactions in supramolecular assemblies?

- Hirshfeld surface analysis : Quantify close contacts (e.g., C-H···O, π-π stacking) using CrystalExplorer.

- DFT calculations : Compare interaction energies (B3LYP/6-311G**) with crystallographic distances .

- Molecular dynamics (MD) : Simulate solvent effects on crystal packing (e.g., methanol vs. acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.